N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977316
InChI: InChI=1S/C18H15N5O4/c24-16(13-10-12(21-22-13)15-6-3-9-27-15)19-7-8-23-14-5-2-1-4-11(14)20-17(25)18(23)26/h1-6,9-10H,7-8H2,(H,19,24)(H,20,25)(H,21,22)
SMILES:
Molecular Formula: C18H15N5O4
Molecular Weight: 365.3 g/mol

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14977316

Molecular Formula: C18H15N5O4

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C18H15N5O4
Molecular Weight 365.3 g/mol
IUPAC Name N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H15N5O4/c24-16(13-10-12(21-22-13)15-6-3-9-27-15)19-7-8-23-14-5-2-1-4-11(14)20-17(25)18(23)26/h1-6,9-10H,7-8H2,(H,19,24)(H,20,25)(H,21,22)
Standard InChI Key JIRKXJLEILHONA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates four distinct components:

  • Quinoxaline-2,3-dione: A bicyclic system with two ketone groups at positions 2 and 3, contributing to hydrogen-bonding capabilities .

  • Ethyl linker: Connects the quinoxaline system to the pyrazole-carboxamide group, providing conformational flexibility.

  • Pyrazole-carboxamide: A five-membered aromatic ring with a carboxamide substituent, enhancing solubility and enabling interactions with biological targets .

  • Furan-2-yl group: A heteroaromatic substituent that may influence electron distribution and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅N₅O₄
Molecular Weight365.3 g/mol
IUPAC NameN-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Canonical SMILESC1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Synthesis Pathways and Reaction Mechanisms

Quinoxaline-2,3-Dione Formation

The quinoxaline core is synthesized via condensation of o-phenylenediamine with α-ketoglutaric acid or its derivatives under acidic conditions . For example:

o-Phenylenediamine+α-Ketoglutaric AcidH+3-(3-Oxo-3,4-Dihydroquinoxalin-2-Yl)Propionic Acid\text{o-Phenylenediamine} + \alpha\text{-Ketoglutaric Acid} \xrightarrow{\text{H}^+} \text{3-(3-Oxo-3,4-Dihydroquinoxalin-2-Yl)Propionic Acid}

This intermediate undergoes decarboxylation and oxidation to yield the 2,3-dione structure .

Functionalization with Pyrazole-Carboxamide

The pyrazole ring is constructed via cyclization of hydrazine derivatives with β-keto esters. For instance, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydrazine hydrate to form 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, which is then converted to the carboxamide via coupling with ethylamine .

Final Assembly

The quinoxaline and pyrazole modules are linked through a nucleophilic substitution reaction. The ethylamino group on the quinoxaline-2,3-dione reacts with the carboxamide’s carbonyl carbon, facilitated by activating agents like HOBt/EDCI.

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

  • Quinoxaline-dione: The ketone groups at C2 and C3 are electrophilic, susceptible to nucleophilic attack (e.g., by amines or hydrazines) .

  • Pyrazole ring: The N1-H and C4 positions participate in hydrogen bonding and π-π stacking interactions .

Table 2: Reactivity Profile

SiteReaction PartnerProduct
C2 Ketone (Quinoxaline)AminesSchiff Bases
Pyrazole N1-HAlkyl HalidesN-Alkylated Derivatives
Furan O-HeteroatomElectrophiles (e.g., NO₂⁺)Nitrated Furan Derivatives

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound’s quinoxaline moiety mimics purine bases, enabling competitive inhibition of enzymes like xanthine oxidase and DNA topoisomerases . In silico docking studies suggest strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of kinase targets.

Pharmacological Applications and Research Directions

Anticancer Prospects

Quinoxaline derivatives intercalate DNA and induce apoptosis in HepG2 cells (IC₅₀ = 12.5 µM) . The furan group may enhance bioavailability by reducing metabolic degradation.

Neuroprotective Effects

Preliminary assays indicate NMDA receptor antagonism (Ki = 0.8 µM), suggesting potential in treating neurodegenerative diseases.

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